Cas no 927186-78-5 (3-(chloromethyl)-5-(4-methylphenyl)-1,2-oxazole)

3-(chloromethyl)-5-(4-methylphenyl)-1,2-oxazole 化学的及び物理的性質
名前と識別子
-
- 3-(chloromethyl)-5-(4-methylphenyl)-1,2-oxazole
- F2135-0546
- 3-(chloromethyl)-5-(4-methylphenyl)isoxazole
- 5-(4-methylphenyl)-3-(chloromethyl)isoxazole
- 927186-78-5
- EN300-238389
- AKOS005208447
-
- MDL: MFCD09749395
- インチ: InChI=1S/C11H10ClNO/c1-8-2-4-9(5-3-8)11-6-10(7-12)13-14-11/h2-6H,7H2,1H3
- InChIKey: QCTXUUBTLPQWGS-UHFFFAOYSA-N
計算された属性
- 精确分子量: 207.0450916g/mol
- 同位素质量: 207.0450916g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 180
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 26Ų
3-(chloromethyl)-5-(4-methylphenyl)-1,2-oxazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-238389-0.1g |
3-(chloromethyl)-5-(4-methylphenyl)-1,2-oxazole |
927186-78-5 | 95% | 0.1g |
$176.0 | 2024-06-19 | |
Life Chemicals | F2135-0546-0.5g |
3-(chloromethyl)-5-(4-methylphenyl)-1,2-oxazole |
927186-78-5 | 95%+ | 0.5g |
$223.0 | 2023-09-06 | |
Life Chemicals | F2135-0546-5g |
3-(chloromethyl)-5-(4-methylphenyl)-1,2-oxazole |
927186-78-5 | 95%+ | 5g |
$705.0 | 2023-09-06 | |
Life Chemicals | F2135-0546-10g |
3-(chloromethyl)-5-(4-methylphenyl)-1,2-oxazole |
927186-78-5 | 95%+ | 10g |
$987.0 | 2023-09-06 | |
Enamine | EN300-238389-5.0g |
3-(chloromethyl)-5-(4-methylphenyl)-1,2-oxazole |
927186-78-5 | 95% | 5.0g |
$1695.0 | 2024-06-19 | |
Enamine | EN300-238389-0.25g |
3-(chloromethyl)-5-(4-methylphenyl)-1,2-oxazole |
927186-78-5 | 95% | 0.25g |
$252.0 | 2024-06-19 | |
Enamine | EN300-238389-10.0g |
3-(chloromethyl)-5-(4-methylphenyl)-1,2-oxazole |
927186-78-5 | 95% | 10.0g |
$2516.0 | 2024-06-19 | |
Enamine | EN300-238389-10g |
3-(chloromethyl)-5-(4-methylphenyl)-1,2-oxazole |
927186-78-5 | 10g |
$3622.0 | 2023-09-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1351941-1g |
3-(Chloromethyl)-5-(p-tolyl)isoxazole |
927186-78-5 | 1g |
¥11884.00 | 2024-04-25 | ||
Enamine | EN300-238389-0.5g |
3-(chloromethyl)-5-(4-methylphenyl)-1,2-oxazole |
927186-78-5 | 95% | 0.5g |
$457.0 | 2024-06-19 |
3-(chloromethyl)-5-(4-methylphenyl)-1,2-oxazole 関連文献
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
3-(chloromethyl)-5-(4-methylphenyl)-1,2-oxazoleに関する追加情報
3-(Chloromethyl)-5-(4-Methylphenyl)-1,2-Oxazole: A Comprehensive Overview
3-(Chloromethyl)-5-(4-Methylphenyl)-1,2-Oxazole is a versatile organic compound with the CAS number 927186-78-5. This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The structure of 3-(chloromethyl)-5-(4-methylphenyl)-1,2-oxazole features a chloromethyl group at position 3 and a 4-methylphenyl group at position 5, making it a unique derivative with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
The synthesis of 3-(chloromethyl)-5-(4-methylphenyl)-1,2-oxazole typically involves a combination of nucleophilic substitution and cyclization reactions. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity and yield. Researchers have explored the use of microwave-assisted synthesis and continuous-flow reactors to optimize the production process, ensuring scalability for industrial applications.
One of the most promising applications of 3-(chloromethyl)-5-(4-methylphenyl)-1,2-oxazole lies in its use as an intermediate in drug discovery. The oxazole ring is known for its ability to enhance pharmacokinetic properties such as bioavailability and metabolic stability. Studies have shown that this compound can serve as a building block for developing novel kinase inhibitors and other therapeutic agents targeting various diseases, including cancer and inflammatory disorders.
In the field of agrochemicals, 3-(chloromethyl)-5-(4-methylphenyl)-1,2-oxazole has demonstrated potential as a precursor for herbicides and fungicides. Its ability to interact with specific molecular targets in plants and pathogens makes it a valuable candidate for developing environmentally friendly agricultural solutions. Recent research has focused on modifying the substituents on the oxazole ring to enhance selectivity and reduce off-target effects.
The structural versatility of 3-(chloromethyl)-5-(4-methylphenyl)-1,2-oxazole also extends to its use in materials science. By incorporating this compound into polymer systems, researchers have developed advanced materials with improved thermal stability and mechanical properties. For instance, studies have reported the use of this compound as a crosslinking agent in thermosetting polymers, leading to enhanced performance in high-temperature applications.
From an environmental standpoint, understanding the degradation pathways of 3-(chloromethyl)-5-(4-methylphenyl)-1,2-oxazole is crucial for assessing its ecological impact. Recent investigations have revealed that this compound undergoes rapid hydrolysis under alkaline conditions, reducing its persistence in aquatic environments. However, further studies are needed to evaluate its long-term effects on soil microorganisms and aquatic life.
In conclusion, 3-(chloromethyl)-5-(4-methylphenyl)-1,2-oxazole (CAS No. 927186-78-5) is a multifaceted compound with significant potential across diverse industries. Its unique structure enables it to serve as an intermediate in drug development, an agrochemical precursor, and a building block for advanced materials. As research continues to uncover new applications and optimize its synthesis, this compound is poised to play an increasingly important role in modern chemistry.
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